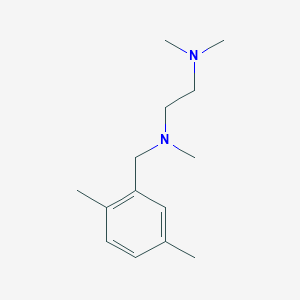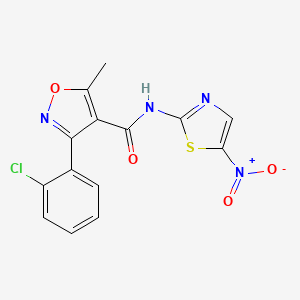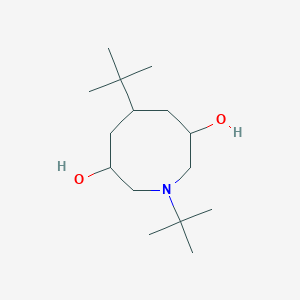![molecular formula C24H24ClNO2 B5132005 9-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5132005.png)
9-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-9H-carbazole, commonly known as CEC, is a synthetic compound that belongs to the carbazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. In
科学研究应用
CEC has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been reported to exhibit excellent thermal stability, high quantum yield, and good solubility in organic solvents. These properties make it a promising candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.
In addition to its applications in organic electronics, CEC has also been investigated for its potential medicinal properties. Studies have shown that CEC exhibits potent anti-inflammatory and anti-cancer activities, making it a potential candidate for the development of new drugs for the treatment of various diseases.
作用机制
The exact mechanism of action of CEC is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and anti-cancer activities by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
CEC has been reported to exhibit a wide range of biochemical and physiological effects. Studies have shown that CEC can inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. In addition, it has been reported to exhibit antioxidant and neuroprotective activities, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of CEC is its high purity and good yields, which make it a suitable candidate for use in various lab experiments. However, one of the limitations of CEC is its relatively high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the research and development of CEC. One potential direction is the development of new synthetic methods for the production of CEC, which may help to reduce the cost of production. Another direction is the investigation of the potential medicinal properties of CEC, particularly its anti-inflammatory and anti-cancer activities. Furthermore, the use of CEC in organic electronic devices and optoelectronics is an area that requires further exploration, particularly in the development of new OLEDs and OPVs.
Conclusion:
In conclusion, CEC is a synthetic compound with potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of CEC and to develop new applications for this promising compound.
合成方法
The synthesis of CEC involves the reaction of 4-chloro-3-ethylphenol with 2-(2-bromoethoxy)ethylamine, followed by cyclization with potassium carbonate. The resulting product is then subjected to a palladium-catalyzed Suzuki-Miyaura coupling reaction with 9-bromo-9H-carbazole to obtain CEC. This method has been reported to yield high purity and good yields of CEC.
属性
IUPAC Name |
9-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO2/c1-2-18-17-19(11-12-22(18)25)28-16-15-27-14-13-26-23-9-5-3-7-20(23)21-8-4-6-10-24(21)26/h3-12,17H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFLFVPREACSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOCCN2C3=CC=CC=C3C4=CC=CC=C42)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-dimethyl-10-propionyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131926.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5131931.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide](/img/structure/B5131941.png)

![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5131948.png)
![ethyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]tryptophanate](/img/structure/B5131951.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-nitrophenol](/img/structure/B5131955.png)
![11-(1H-benzimidazol-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131956.png)

![1-ethyl-7-methyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5131973.png)
![[1-({1-[(2S)-2-amino-2-cyclohexylacetyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5131983.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5131991.png)

![3-(4-methoxybenzyl)-1-methyl-8-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5132017.png)